molecular formula C20H22N6O3 B11284597 5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284597
M. Wt: 394.4 g/mol
InChI Key: CNUFYFWGENFVNM-UHFFFAOYSA-N
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Description

5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Attachment of the methoxyphenyl and methylbenzyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes essential for the survival and proliferation of cancer cells. The exact pathways involved may include the inhibition of signal transduction pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique structural features that may contribute to its enhanced biological activity. The presence of the triazole ring and the specific substitution pattern can result in improved binding affinity to molecular targets and increased stability under physiological conditions.

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

5-amino-1-[2-(3-methoxyanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O3/c1-13-6-8-14(9-7-13)11-22-20(28)18-19(21)26(25-24-18)12-17(27)23-15-4-3-5-16(10-15)29-2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27)

InChI Key

CNUFYFWGENFVNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)OC)N

Origin of Product

United States

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